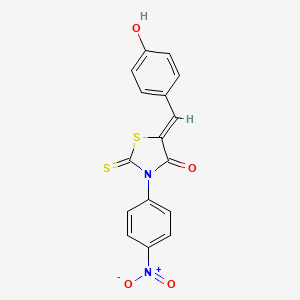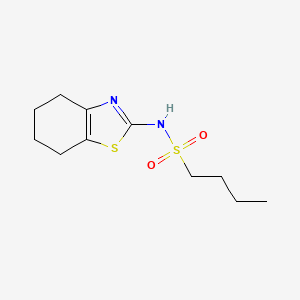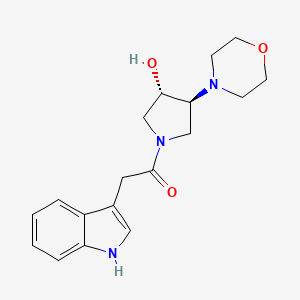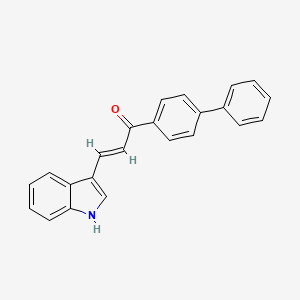
5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as thioflavin T, is a fluorescent dye commonly used in scientific research. This dye is widely used in the field of biochemistry to study protein aggregation, which is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T is a thiazole derivative that exhibits fluorescence upon binding to beta-sheet structures.
作用機序
Thioflavin T binds specifically to beta-sheet structures in protein aggregates. The dye exhibits fluorescence upon binding, which allows for the detection and quantification of beta-sheet structures. The exact mechanism of binding is not fully understood, but it is believed that 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T binds to the grooves between beta-sheet structures.
Biochemical and Physiological Effects
Thioflavin T is a fluorescent dye and does not have any direct biochemical or physiological effects. However, the dye can be used to study the biochemical and physiological effects of protein aggregation. Protein aggregation is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T can be used to study the effects of protein aggregation on cellular function and viability.
実験室実験の利点と制限
Thioflavin T has several advantages for lab experiments. The dye is relatively inexpensive and easy to use. Thioflavin T is also highly specific for beta-sheet structures, which makes it an ideal tool for studying protein aggregation. However, there are also some limitations to using 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T. The dye is not suitable for studying protein aggregates that do not contain beta-sheet structures. Thioflavin T also has limited solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
Thioflavin T has many potential future directions in scientific research. One potential direction is the development of new fluorescent dyes that can detect and quantify protein aggregates that do not contain beta-sheet structures. Another potential direction is the use of 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T in vivo to study protein aggregation in living organisms. Thioflavin T could also be used to study the effects of protein aggregation on cellular function and viability in different cell types. Overall, this compound T has many potential future directions in scientific research.
合成法
Thioflavin T can be synthesized using a simple one-step reaction. The reaction involves the condensation of 4-nitrobenzaldehyde with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting product is then oxidized using potassium permanganate to form 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Thioflavin T is widely used in scientific research to study protein aggregation. Protein aggregation is a common feature of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Thioflavin T is used to detect and quantify the amount of beta-sheet structures in protein aggregates. The dye binds specifically to beta-sheet structures and exhibits fluorescence upon binding. This property makes 5-(4-hydroxybenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one T an ideal tool for studying protein aggregation.
特性
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4S2/c19-13-7-1-10(2-8-13)9-14-15(20)17(16(23)24-14)11-3-5-12(6-4-11)18(21)22/h1-9,19H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUMJIVLIVTMZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-hydroxy-4-azepanyl)methyl]-2-biphenylcarboxamide](/img/structure/B5264269.png)
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoacetamide](/img/structure/B5264277.png)
![4-benzyl-5-{1-[(4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5264287.png)

![3-(butylthio)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264296.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-butanone](/img/structure/B5264299.png)
![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![N-(2-phenylethyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5264322.png)

![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)
![5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5264347.png)
![1,3,3-trimethyl-6-[3-(2-nitrophenyl)-2-propen-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)

![N-(2,4-difluorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5264357.png)
